Methyl 1-BOC-3-pyrrolidinecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-BOC-3-pyrrolidinecarboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-benzylpyrrolidine-3-carboxylate with tert-butyl dicarbonate in the presence of a palladium catalyst . The reaction is carried out in ethyl acetate at room temperature under hydrogenation conditions for about 8 hours . The product is then purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-BOC-3-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The BOC group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using hydrochloric acid or trifluoroacetic acid, facilitate the removal of the BOC group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Secondary amines after the removal of the BOC group.
Scientific Research Applications
Methyl 1-BOC-3-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-BOC-3-pyrrolidinecarboxylate in organic synthesis involves the formation of new chemical bonds through reactions with other reagents. The BOC group acts as a protecting group for amines, allowing selective reactions to occur at other functional sites . Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-BOC-4-pyrrolidinecarboxylate
- Methyl 1-BOC-2-pyrrolidinecarboxylate
- Methyl 1-BOC-3-piperidinecarboxylate
Uniqueness
Methyl 1-BOC-3-pyrrolidinecarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Biological Activity
Methyl 1-BOC-3-pyrrolidinecarboxylate, a derivative of pyrrolidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 215.28 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is essential for its stability and reactivity in various chemical transformations. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with Boc anhydride in the presence of a suitable solvent such as dichloromethane. This method allows for the selective protection of the amine group while leaving the carboxylic acid functional group available for further reactions. The general synthetic pathway can be summarized as:
- Starting Material : Pyrrolidine
- Reagents : Boc anhydride, base (e.g., triethylamine)
- Solvent : Dichloromethane
- Reaction Conditions : Stirring at room temperature for several hours
The biological activity of this compound is primarily attributed to its structural similarity to other biologically active pyrrolidine derivatives. These compounds often interact with various biological targets, including enzymes and receptors, influencing pathways related to inflammation, cancer, and infectious diseases.
Pharmacological Studies
Several studies have investigated the pharmacological potential of compounds similar to this compound:
- Antimicrobial Activity : Research indicates that pyrrolidine derivatives exhibit antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Some studies suggest that pyrrolidine-based compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the efficacy of various pyrrolidine derivatives against common bacterial strains. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could reduce the viability of specific cancer cell lines by inducing cell cycle arrest at the G2/M phase.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₁H₁₉NO₄ | Intermediate in drug synthesis |
Methyl (S)-1-Boc-3-fluoropyrrolidine | C₁₁H₁₈FNO₄ | Enantiomer; may show different biological activity |
Methyl 1-Boc-pyrrolidine | C₉H₁₅NO₄ | Simpler structure; lacks fluorine |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFYAVKYUQMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404403 | |
Record name | Methyl 1-BOC-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122684-33-7 | |
Record name | Methyl 1-BOC-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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